molecular formula C25H34O10 B1150827 7-O-Acetylneocaesalpin N CAS No. 1309079-08-0

7-O-Acetylneocaesalpin N

Cat. No.: B1150827
CAS No.: 1309079-08-0
Attention: For research use only. Not for human or veterinary use.
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Description

7-O-Acetylneocaesalpin N is an organic compound with the chemical formula C25H34O10. It is a natural product isolated from the roots of the plant Caesalpinia minax. This compound is a yellow crystalline solid that is insoluble in water but has good solubility in organic solvents. It has shown potential pharmacological activities, including antibacterial, antioxidant, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

7-O-Acetylneocaesalpin N can be synthesized through the extraction from the roots of Caesalpinia minax. The process involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

7-O-Acetylneocaesalpin N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

7-O-Acetylneocaesalpin N has diverse applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry and for studying reaction mechanisms.

    Biology: The compound is investigated for its biological activities, including antibacterial, antioxidant, and anti-inflammatory effects.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating infections and inflammatory diseases.

    Industry: It is used in the formulation of various pharmaceutical and cosmetic products

Mechanism of Action

The mechanism of action of 7-O-Acetylneocaesalpin N involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-O-Acetylneocaesalpin N is unique due to its specific acetyl group at the 7-O position, which contributes to its distinct pharmacological activities and solubility properties. This structural feature differentiates it from other similar compounds and enhances its potential therapeutic applications.

Properties

IUPAC Name

methyl (1S,4aR,6S,6aR,7S,10aR,11aS,11bS)-1,6-diacetyloxy-4a,10a-dihydroxy-4,4,11b-trimethyl-9-oxo-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O10/c1-12(26)33-16-11-25(31)22(3,4)8-7-17(34-13(2)27)23(25,5)15-10-24(30)14(9-18(28)35-24)20(19(15)16)21(29)32-6/h9,15-17,19-20,30-31H,7-8,10-11H2,1-6H3/t15-,16-,17-,19-,20+,23-,24+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEZCEFFMHSION-PMYJFBFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C2(C1(C3CC4(C(=CC(=O)O4)C(C3C(C2)OC(=O)C)C(=O)OC)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3C[C@@]4(C(=CC(=O)O4)[C@H]([C@@H]3[C@H](C2)OC(=O)C)C(=O)OC)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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